
4-Amino-7-bromoquinoline
Vue d'ensemble
Description
4-Aminoquinoline derivatives are a class of compounds that have been extensively studied for their potential therapeutic applications. These compounds are characterized by the presence of an amino group at the 4-position of the quinoline nucleus. They have been synthesized and evaluated for various biological activities, including anticancer, antimalarial, antileishmanial, and antitubercular properties. The interest in these compounds stems from their structural similarity to chloroquine, a well-known antimalarial drug, and their ability to interact with diverse biological targets .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives typically involves the reaction of substituted quinolines with amines or diamines. For instance, 4-chloro-7-substituted-quinolines have been reacted with mono/dialkyl amines to yield various 4-aminoquinoline derivatives . Additionally, microwave-promoted synthesis has been employed to efficiently produce 4-aminoquinoline-phthalimides, demonstrating the versatility of synthetic approaches in generating these compounds . The structures of the synthesized compounds are usually confirmed using techniques such as NMR, FAB-MS spectral, and elemental analyses .
Molecular Structure Analysis
The molecular structure of 4-aminoquinoline derivatives is crucial for their biological activity. Substituents at different positions on the quinoline nucleus can significantly influence the potency and selectivity of these compounds. For example, the presence of a methylenic group as a spacer between the 4-aminoquinoline and a heterocyclic ring has been shown to affect antimalarial activity . Similarly, the length of the spacer and the presence of halogen substituents on the phthalimide ring have been found to impact antiplasmodial activity .
Chemical Reactions Analysis
4-Aminoquinoline derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, some 4-amino-7-chloroquinoline derivatives have been used to synthesize platinum(II) complexes, which displayed promising antileishmanial and antitubercular activities . These reactions not only expand the chemical diversity of 4-aminoquinoline compounds but also provide opportunities to explore different mechanisms of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminoquinoline derivatives, such as solubility, stability, and reactivity, are important for their biological efficacy and pharmacokinetic profiles. These properties are influenced by the nature and position of substituents on the quinoline nucleus. For example, the introduction of alkylamino and halogen groups can modulate the cytotoxic activity of these compounds against various cancer cell lines . Understanding these properties is essential for the rational design of new derivatives with improved therapeutic potential.
Applications De Recherche Scientifique
1. Synthesis of PI3K/mTOR Inhibitors
4-Amino-7-bromoquinoline derivatives are crucial intermediates in the synthesis of various PI3K/mTOR inhibitors. These compounds are synthesized through a multi-step process involving nitration, chlorination, alkylation, reduction, and substitution. The resulting compounds have significant applications in medical research, particularly in the development of cancer therapies (Lei et al., 2015).
2. Antimicrobial Activity
5-Amino-7-bromoquinolin-8-ol sulfonate derivatives, synthesized from 8-hydroxyquinoline, exhibit notable in vitro antimicrobial activities. These compounds have been found to be potent against various bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (Krishna, 2018).
3. Inhibition of EGFR Tyrosine Kinase
Fused tricyclic quinazoline analogues, synthesized from 4-amino-7-bromoquinoline derivatives, are effective inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds have shown promising results in cellular studies, potentially aiding in the treatment of various cancers (Rewcastle et al., 1996).
4. Novel Synthesis Methods
Innovative methods have been developed for the synthesis of 2-amino-3-bromoquinolines. These methods involve palladium-catalyzed isocyanide insertion and cyclization, offering efficient pathways to synthesize quinoline derivatives (Jiang et al., 2014).
5. Reactivity Towards Potassium Amide
The reactivity of various aminobromoquinolines with potassium amide in liquid ammonia has been explored. These reactions lead to significant ring transformations and the formation of new compounds, demonstrating the chemical versatility of 4-amino-7-bromoquinoline derivatives (Hertog & Buurman, 2010).
6. Anticancer Properties of Indole-Aminoquinazoline Hybrids
Indole-aminoquinazoline hybrids, synthesized from 7-amino-2-aryl-5-bromoindoles and 4-aminoquinoline derivatives, have shown potent in vitro cytotoxicity against various human cancer cell lines. These compounds also exhibit significant inhibitory activity towards EGFR, indicating their potential as anticancer agents (Mphahlele et al., 2018).
Safety and Hazards
4-Amino-7-bromoquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is harmful if swallowed and causes skin irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
7-bromoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDROXEYPGVJRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363961 | |
| Record name | 4-Amino-7-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7-bromoquinoline | |
CAS RN |
65340-74-1 | |
| Record name | 4-Amino-7-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-7-bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



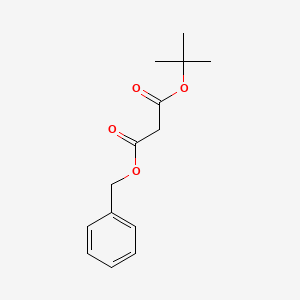
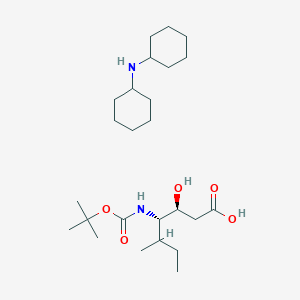
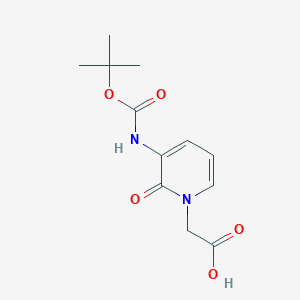
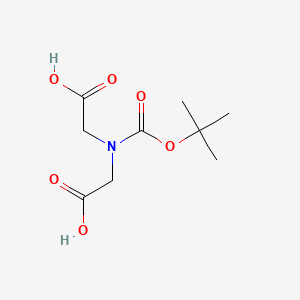
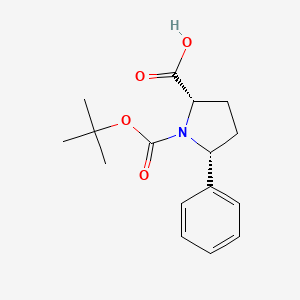
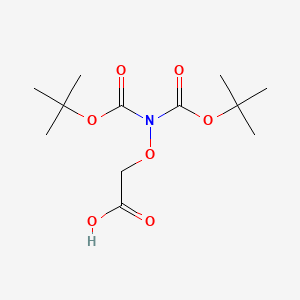
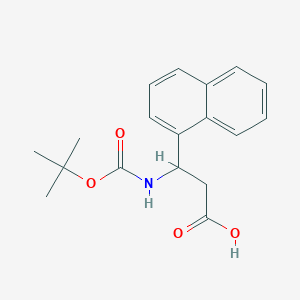
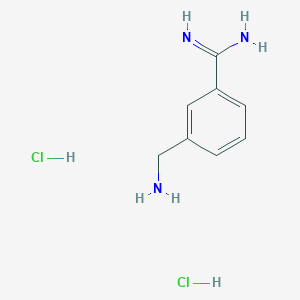
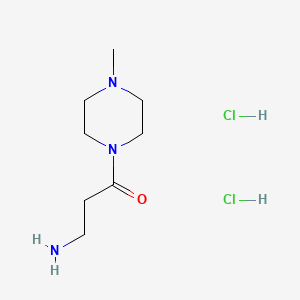
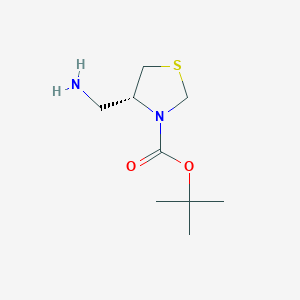
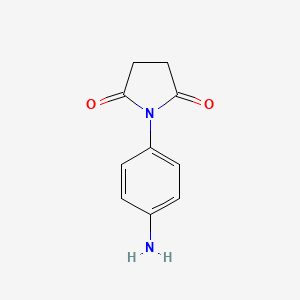
![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)
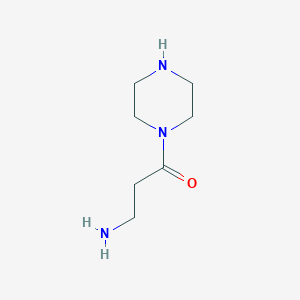
![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)